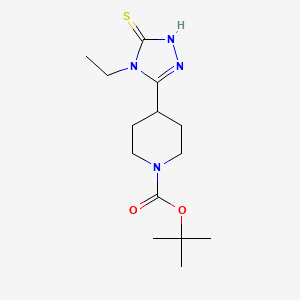![molecular formula C16H18F3NO B2370722 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one CAS No. 2189435-14-9](/img/structure/B2370722.png)
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C16H18F3NO and its molecular weight is 297.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dipeptide Synthon Applications
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one and related compounds have been used in peptide synthesis. For instance, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a similar compound, was shown to undergo reactions with carboxylic acids and thioacids, proving its utility as a dipeptide building block (Suter, Stoykova, Linden, & Heimgartner, 2000).
Radiotracer Development for NOP Receptors
Compounds structurally related to this compound have been developed as radiotracers. A specific example is [(3)H]PF-7191, a radiotracer for the nociceptin opioid peptide (NOP) receptor, which exhibited high NOP binding affinity and selectivity over other opioid receptors (Zhang et al., 2014).
Electrophilic Fluorination Agents
Compounds from the azaspiro family have been explored as electrophilic fluorinating agents. These agents are used in the site-specific electrophilic fluorination of various substrates, demonstrating their utility in organic chemistry (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1997).
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO/c17-13-4-2-1-3-12(13)5-6-14(21)20-9-7-15(8-10-20)11-16(15,18)19/h1-4H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEZLAGCSSYRAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CCC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2370640.png)
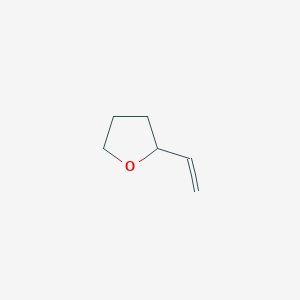
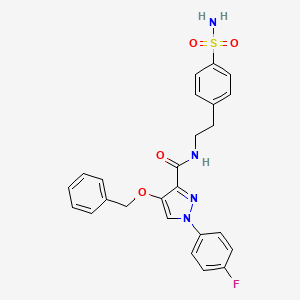
![2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2370646.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2370648.png)
![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2370650.png)
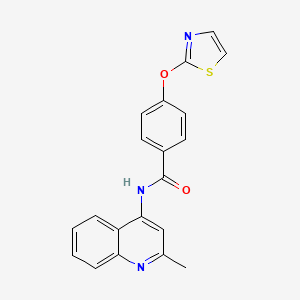
![N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2370654.png)
![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide](/img/structure/B2370655.png)
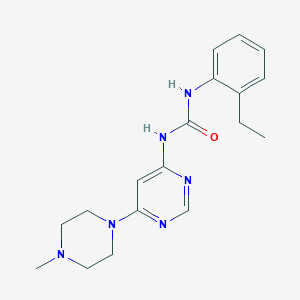
![9-isopentyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2370657.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2370660.png)
